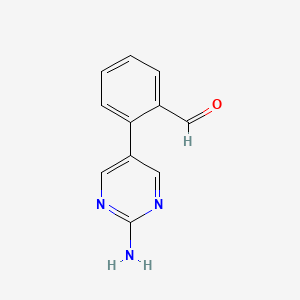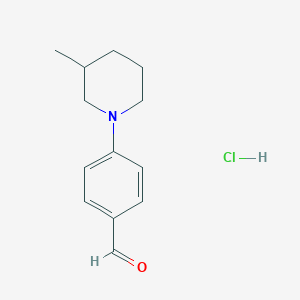
4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride
描述
4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride, also known as MPBH, is a chemical compound that has gained significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. It is a product for proteomics research applications . The molecular formula is C13H18ClNO, and the molecular weight is 239.75 .
Molecular Structure Analysis
The molecular structure of 4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 239.75 .Physical And Chemical Properties Analysis
The molecular formula of 4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride is C13H18ClNO, and its molecular weight is 239.75 .科学研究应用
In general, compounds like these are often used in the field of medicinal chemistry for drug discovery and development. They can be subjected to molecular docking studies for a better understanding of the drug-receptor interactions . These studies involve generating 2D and 3D structures of the compound, optimizing its geometry, and determining its topological, conformational characteristics and QSAR properties . The compound is then docked against targets that have been chosen based on the specific mechanism of action of the drug used in the activity screening . The score and hydrogen bonds formed with the amino acids from group interaction atoms are used to predict the binding modes, the binding affinities, and the orientation of the docked compound in the active site of the protein receptor .
In addition to molecular docking studies, these compounds could potentially be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used to identify potential new drug targets, understand the mechanism of action of drugs, and study the changes in protein expression in response to disease or drug treatment .
In addition to molecular docking studies and proteomics research, these compounds could potentially be used in antimicrobial activity screening . This involves testing the compound against various bacterial strains to determine its efficacy in inhibiting bacterial growth . The compound is usually dissolved in a suitable solvent and added to a culture medium containing the bacteria . The medium is then incubated, and the growth of the bacteria is monitored . The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria, is determined .
属性
IUPAC Name |
4-(3-methylpiperidin-1-yl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13;/h4-7,10-11H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWZGDPZLMOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)


![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)
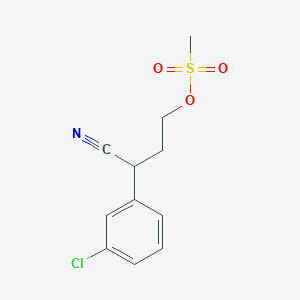
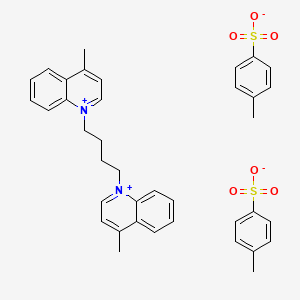
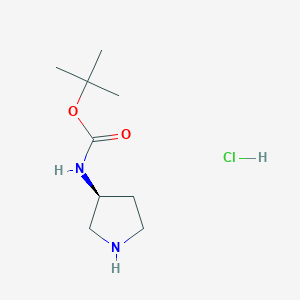
![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)
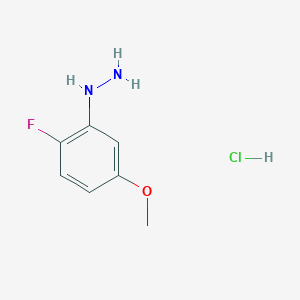
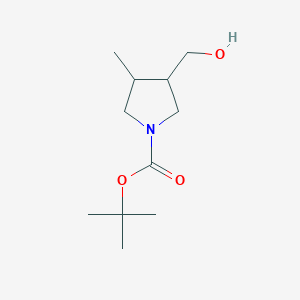
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)

